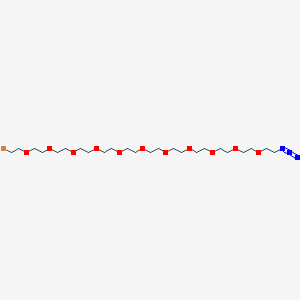

N3-PEG11-CH2CH2Br

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H48BrN3O11 |

|---|---|

Molecular Weight |

634.6 g/mol |

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |

InChI |

InChI=1S/C24H48BrN3O11/c25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-27-28-26/h1-24H2 |

InChI Key |

FWWDGVVFEORFOJ-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

N3-PEG11-CH2CH2Br: A Versatile Heterobifunctional Linker for Advanced Biochemical Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N3-PEG11-CH2CH2Br, with the systematic name 1-azido-35-bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane, is a high-purity, heterobifunctional linker molecule increasingly employed in the fields of bioconjugation, drug delivery, and targeted protein degradation.[1][2] Its unique architecture, featuring a terminal azide group, a bromoethyl group, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer, offers researchers a powerful tool for the covalent linkage of diverse molecular entities.[1][3][4] This guide provides a comprehensive overview of its applications, chemical reactivity, and detailed experimental protocols relevant to its use in cutting-edge biochemical research.

Core Properties and Structure

The molecular structure of this compound is central to its utility. It is composed of three key components:

-

Azide Group (-N3): This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form stable triazole rings.

-

Bromoethyl Group (-CH2CH2Br): The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of molecules containing nucleophiles such as thiols (-SH) or amines (-NH2).

-

PEG11 Spacer: The polyethylene glycol chain, consisting of 11 ethylene glycol units, imparts several beneficial properties. It significantly increases the hydrophilicity and aqueous solubility of the molecule and any conjugate it is a part of. The length and flexibility of the PEG chain are also critical for optimizing the spatial arrangement between conjugated molecules, which is particularly important in applications like PROTACs.

| Property | Value | Reference |

| CAS Number | 2098982-00-2 | |

| Molecular Formula | C24H48BrN3O11 | |

| Molecular Weight | 634.56 g/mol | |

| Purity | Typically ≥95% | |

| Storage | -20°C for long-term storage |

Primary Applications in Biochemical Research

The orthogonal reactivity of the azide and bromo groups makes this compound an ideal linker for the sequential and controlled conjugation of two different molecules. This has led to its prominent use in the development of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Targeted Protein Degradation: The PROTAC Revolution

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is an exemplary linker for PROTAC synthesis.

Mechanism of Action:

-

The PROTAC simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.

-

This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the target protein.

-

The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.

-

The PROTAC is released and can catalytically induce the degradation of another target protein molecule.

Quantitative Data for PROTAC Efficacy: The efficacy of a PROTAC is typically quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. While specific data for a PROTAC synthesized with this compound is not publicly available, the following table provides representative data for PROTACs with similar PEG linkers to illustrate typical performance metrics.

| PROTAC Target | Linker Type | DC50 | Dmax | Cell Line | Reference |

| ERα | 16-atom PEG | Potent | >90% | MCF7 | |

| CDK9 | Triazole-PEG | ~1 µM | Significant | Malme-3M | |

| BRD4 | PEG-based | <100 nM | >80% | HeLa |

Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is composed of a monoclonal antibody that targets a tumor-specific antigen, a potent cytotoxic payload, and a linker that connects them. Heterobifunctional PEG linkers like this compound are well-suited for ADC synthesis, offering a stable connection and enhanced solubility.

Experimental Protocols

The following are representative protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: PROTAC Synthesis via Sequential Nucleophilic Substitution and Click Chemistry

This protocol describes a general workflow for synthesizing a PROTAC where the E3 ligase ligand is first attached via nucleophilic substitution, followed by the attachment of the target protein ligand via a CuAAC reaction.

Step 1: Attachment of E3 Ligase Ligand (Nucleophilic Substitution)

-

Reagents and Materials:

-

E3 Ligase Ligand with a nucleophilic handle (e.g., a phenol), (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K2CO3) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add K2CO3 to the solution and stir for 10 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60-80°C and stir overnight.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the azide-functionalized intermediate.

-

Step 2: Attachment of POI Ligand (CuAAC Click Chemistry)

-

Reagents and Materials:

-

Azide-functionalized intermediate from Step 1 (1.0 eq)

-

Alkyne-functionalized POI Ligand (1.1 eq)

-

Copper(II) sulfate (CuSO4) (0.1 eq)

-

Sodium ascorbate (0.3 eq)

-

Solvent system (e.g., t-BuOH/H2O or DMF)

-

-

Procedure:

-

Dissolve the azide-functionalized intermediate and the alkyne-functionalized POI ligand in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4 in water.

-

Add the CuSO4 solution to the main reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

-

Protocol 2: Bioconjugation to a Thiol-Containing Biomolecule

This protocol outlines the conjugation of the bromoethyl end of the linker to a cysteine residue on a protein or peptide, leaving the azide group available for further modification.

-

Reagents and Materials:

-

Thiol-containing biomolecule (e.g., protein with a free cysteine) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

This compound (10-20 fold molar excess over the biomolecule)

-

Stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) to ensure the thiol is in its reduced state.

-

-

Procedure:

-

Dissolve the biomolecule in the reaction buffer. If necessary, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature to reduce any disulfide bonds.

-

Add the stock solution of this compound to the biomolecule solution to achieve the desired molar excess. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturation of the protein.

-

Incubate the reaction at room temperature or 4°C for 2-24 hours with gentle mixing. The optimal time and temperature will depend on the reactivity of the specific thiol.

-

Monitor the reaction progress using techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

-

Once the desired level of conjugation is achieved, remove the excess unreacted linker using dialysis, size-exclusion chromatography (e.g., a desalting column), or tangential flow filtration.

-

The resulting azide-functionalized biomolecule is now ready for subsequent conjugation via Click Chemistry.

-

Conclusion

This compound is a powerful and versatile chemical tool for advanced biochemical and pharmaceutical research. Its well-defined structure, featuring two orthogonal reactive handles and a solubilizing PEG spacer, makes it an ideal building block for the synthesis of complex bioconjugates. Its primary application in the construction of PROTACs for targeted protein degradation highlights its significance in the development of novel therapeutic modalities. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this linker in their pursuit of innovative solutions in drug discovery and chemical biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N3-PEG11-CH2CH2Br: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N3-PEG11-CH2CH2Br, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound is a polyethylene glycol (PEG)-based linker featuring two distinct reactive functionalities: an azide (N3) group at one terminus and a bromoethyl group at the other. The presence of an eleven-unit PEG chain imparts hydrophilicity, which can enhance the solubility of the resulting conjugates in aqueous media.[1][2][3]

The key structural feature of this linker is the orthogonal reactivity of its end groups. The azide group is amenable to copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry," to form a stable triazole linkage.[1][3] The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution reactions, allowing for conjugation to nucleophiles such as thiols and amines. This dual reactivity enables the sequential and controlled conjugation of two different molecular entities.

Chemical Structure

IUPAC Name: 1-azido-35-bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane

Molecular Structure:

N₃-(CH₂CH₂O)₁₁-CH₂CH₂Br

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some physical properties like boiling and melting points for similar, shorter PEG linkers are available, specific experimental values for this compound are not consistently reported in the literature, likely due to its polymeric nature and high boiling point.

| Property | Value | Source(s) |

| CAS Number | 2098982-00-2 | |

| Molecular Formula | C₂₄H₄₈BrN₃O₁₁ | |

| Molecular Weight | 634.56 g/mol | |

| Appearance | Colorless or Light Yellowish Liquid/Solid | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage | Store at 0-8 °C. For long-term storage, -18°C to -20°C is recommended, protected from light. |

Safety and Handling

This compound is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Protocols and Applications

The unique properties of this compound make it a valuable tool in various bioconjugation applications, most notably in the synthesis of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers, such as this compound, are frequently used to improve solubility and cell permeability.

A general workflow for the design and evaluation of PROTACs is depicted below.

The synthesis of a PROTAC using this compound would typically involve a two-step sequential conjugation. For instance, a ligand for the protein of interest (POI) containing a nucleophilic group (e.g., a thiol or amine) could first be reacted with the bromoethyl end of the linker. Subsequently, the azide-terminated intermediate would be reacted with an E3 ligase ligand functionalized with an alkyne group via a click chemistry reaction.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the copper(I)-catalyzed click chemistry reaction, which can be adapted for conjugating the azide terminus of this compound with an alkyne-functionalized molecule.

Materials:

-

Azide-functionalized molecule (e.g., POI-linker intermediate)

-

Alkyne-functionalized molecule (e.g., E3 ligase ligand)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand

-

Solvent (e.g., DMSO, t-BuOH/water mixture)

Procedure:

-

Dissolve the azide- and alkyne-functionalized components in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄ and the stabilizing ligand (THPTA or TBTA) in water.

-

To the reaction mixture containing the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄/ligand solution to initiate the reaction.

-

Allow the reaction to proceed at room temperature for 1-24 hours, monitoring the progress by an appropriate analytical technique such as LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent.

-

The crude product is then purified, typically by flash column chromatography or preparative HPLC.

Note: The optimal reaction conditions, including solvent, temperature, and reaction time, may need to be determined empirically for specific substrates.

Experimental Protocol: Nucleophilic Substitution

This protocol outlines a general procedure for the conjugation of a nucleophile-containing molecule to the bromoethyl terminus of this compound.

Materials:

-

This compound

-

Molecule containing a nucleophilic group (e.g., thiol or amine)

-

A suitable base (e.g., diisopropylethylamine (DIPEA) for amine nucleophiles or a mild base for thiols)

-

Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve the nucleophile-containing molecule and this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If required, add the base to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Once the reaction is complete, the solvent is typically removed under reduced pressure.

-

The resulting crude product is then purified using an appropriate technique, such as flash column chromatography.

Conclusion

This compound is a highly valuable chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally reactive azide and bromide termini, provides a robust platform for the construction of complex biomolecular conjugates. The applications of this linker, particularly in the rapidly advancing field of PROTACs, underscore its importance in the development of novel therapeutic modalities. The experimental protocols provided herein offer a foundation for the utilization of this compound in various research settings.

References

Azido-PEG11-ethyl bromide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG11-ethyl bromide

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for Azido-PEG11-ethyl bromide, a heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation who require a detailed understanding of the preparation and analysis of such compounds. The methodologies and data presented are compiled from established procedures for analogous PEG derivatives.

Synthesis of Azido-PEG11-ethyl bromide

The synthesis of Azido-PEG11-ethyl bromide can be achieved through a two-step process starting from the commercially available Bromo-PEG11-ol. The synthetic strategy involves the activation of the terminal hydroxyl group via mesylation, followed by a nucleophilic substitution with sodium azide to introduce the azide functionality.

Proposed Synthetic Pathway

The overall synthetic scheme is illustrated below. The first step is the conversion of the primary alcohol to a mesylate, which is an excellent leaving group. The second step is the SN2 reaction with sodium azide to yield the final product.

Experimental Protocols

Step 1: Synthesis of Bromo-PEG11-mesylate

This procedure details the conversion of the terminal hydroxyl group of Bromo-PEG11-ol to a mesylate group.

Experimental Protocol:

-

Dissolve Bromo-PEG11-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (Et3N, 1.5 eq.) to the solution and stir for 15 minutes.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Bromo-PEG11-mesylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

| Reagent/Condition | Description |

| Starting Material | Bromo-PEG11-ol |

| Reagents | Methanesulfonyl chloride (MsCl), Triethylamine (Et3N) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

| Work-up | Aqueous work-up with NH4Cl, HCl, NaHCO3, and brine |

| Purification | Column Chromatography (if required) |

Step 2: Synthesis of Azido-PEG11-ethyl bromide

This protocol describes the nucleophilic substitution of the mesylate group with an azide group.

Experimental Protocol:

-

Dissolve the Bromo-PEG11-mesylate (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN3, 5.0 eq.) to the solution.

-

Heat the reaction mixture to 90 °C and stir overnight under an inert atmosphere.[1]

-

After cooling to room temperature, dilute the reaction mixture with water and extract the product with dichloromethane (DCM) or ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Azido-PEG11-ethyl bromide.

-

Purify the product by column chromatography on silica gel to obtain the final pure product.

| Reagent/Condition | Description |

| Starting Material | Bromo-PEG11-mesylate |

| Reagent | Sodium azide (NaN3) |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Temperature | 90 °C |

| Reaction Time | Overnight |

| Work-up | Aqueous work-up and extraction |

| Purification | Column Chromatography |

Characterization of Azido-PEG11-ethyl bromide

The successful synthesis of Azido-PEG11-ethyl bromide is confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Azido-PEG11-ethyl bromide. The following tables summarize the expected chemical shifts for the key protons and carbons in the molecule.

Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Br-CH₂ -CH₂-O- | ~3.80 | Triplet |

| Br-CH₂-CH₂ -O- | ~3.65 | Triplet |

| -O-CH₂ -CH₂ -O- (PEG backbone) | 3.60 - 3.70 | Multiplet |

| -O-CH₂ -CH₂-N₃ | ~3.68 | Triplet |

| -O-CH₂-CH₂ -N₃ | ~3.39 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific conformation of the PEG chain.

Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Br -CH₂- | ~30 |

| Br-CH₂ -CH₂-O- | ~70-71 |

| -O-CH₂ -CH₂ -O- (PEG backbone) | ~70.5 |

| -O-CH₂ -CH₂-N₃ | ~70 |

| -O-CH₂-CH₂ -N₃ | ~50.6 |

Note: The chemical shift of the carbon attached to the azide group is characteristically found around 50.6 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized Azido-PEG11-ethyl bromide. Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.

Expected Mass Spectrometry Data

| Parameter | Value |

| Chemical Formula | C₂₄H₄₈BrN₃O₁₀ |

| Molecular Weight | 614.56 g/mol |

| Expected [M+H]⁺ | 615.27 m/z |

| Expected [M+Na]⁺ | 637.25 m/z |

| Isotopic Pattern | Characteristic pattern for bromine (¹⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |

Note: The presence of the bromine atom will result in a characteristic isotopic pattern with two major peaks separated by 2 m/z units, corresponding to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Conclusion

This technical guide outlines a reliable and straightforward two-step synthetic route for the preparation of Azido-PEG11-ethyl bromide from a commercially available precursor. The provided experimental protocols are based on well-established methodologies for the functionalization of polyethylene glycol. Furthermore, a comprehensive characterization workflow using NMR spectroscopy and mass spectrometry is detailed, along with expected data to aid in the successful identification and purity assessment of the final product. This guide serves as a valuable resource for researchers engaged in the synthesis and application of heterobifunctional PEG linkers for bioconjugation and drug delivery applications.

References

In-Depth Technical Guide to N3-PEG11-CH2CH2Br: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, N3-PEG11-CH2CH2Br. This versatile molecule is of significant interest in the fields of bioconjugation, drug delivery, and diagnostics due to its distinct terminal functionalities and a hydrophilic polyethylene glycol (PEG) spacer. This document outlines its core properties, details experimental protocols for its use, and visualizes its role in complex biomolecular conjugation workflows.

Core Molecular Data

The key quantitative and identifying characteristics of this compound are summarized in the table below. This information is fundamental for accurate experimental design, reaction stoichiometry calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C24H48BrN3O11 |

| Molecular Weight | 634.56 g/mol |

| IUPAC Name | 1-azido-35-bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane |

| CAS Number | 2098982-00-2 |

| Appearance | Viscous Liquid |

| Typical Purity | ≥95% |

Applications in Bioconjugation and Drug Development

This compound is a quintessential heterobifunctional PEG linker, designed with two different reactive groups at each end.[][2] This dual reactivity allows for the sequential and specific conjugation of two different molecules, a critical capability in the construction of complex therapeutic and diagnostic agents.[][2]

The primary utility of this linker lies in its ability to connect a targeting moiety (like an antibody) to a therapeutic payload (like a cytotoxic drug) in the creation of Antibody-Drug Conjugates (ADCs).[] The hydrophilic 11-unit PEG chain offers several advantages:

-

Enhanced Solubility: The PEG spacer imparts hydrophilicity to the conjugate, which can mitigate aggregation issues often seen with hydrophobic drug payloads.

-

Improved Pharmacokinetics: The PEG linker can create a protective "hydration shell" around the payload, potentially extending the circulation half-life and reducing immunogenicity.

-

Precise Spacer Length: The defined PEG length provides a distinct and consistent space between the conjugated molecules, which can be crucial for maintaining the biological activity of both.

The molecule's two terminal groups have orthogonal reactivity:

-

Azide Group (N3): This group is primed for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage with an alkyne-functionalized molecule.

-

Bromoethyl Group (CH2CH2Br): The bromide is an excellent leaving group, making this end of the molecule reactive towards nucleophiles, particularly the thiol groups found in cysteine residues of proteins.

Experimental Workflows and Logical Relationships

The distinct reactivity of its end groups allows for a structured and controlled approach to bioconjugation. The following diagrams, rendered in DOT language, illustrate these concepts.

References

In-Depth Technical Guide to N3-PEG11-CH2CH2Br (CAS: 2098982-00-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-PEG11-CH2CH2Br, a heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Introduction

This compound, with the CAS number 2098982-00-2, is a versatile tool in the field of bioconjugation and drug delivery.[1] It is a heterobifunctional linker, meaning it possesses two different reactive functional groups at either end of a polyethylene glycol (PEG) chain.[][3] Specifically, this molecule features an azide (-N3) group and a bromo (-Br) group, connected by a flexible 11-unit PEG spacer.[1]

The azide group is a key component for "click chemistry," a set of rapid, reliable, and high-yield chemical reactions for joining molecules. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. The bromo group, on the other hand, is an excellent leaving group in nucleophilic substitution reactions, allowing for conjugation to a variety of nucleophiles such as amines, thiols, and hydroxyl groups.

The PEG component of the linker imparts several beneficial properties to the resulting bioconjugate. It can enhance the solubility and stability of hydrophobic molecules, prolong their circulation half-life by shielding them from enzymatic degradation, and reduce the immunogenicity of the conjugated molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2098982-00-2 |

| Molecular Formula | C24H48BrN3O11 |

| Molar Mass | 634.56 g/mol |

| IUPAC Name | 1-azido-35-bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane |

| InChI Key | FWWDGVVFEORFOJ-UHFFFAOYSA-N |

| Typical Purity | ≥95% |

| Appearance | Varies (often a colorless to pale yellow oil or solid) |

| Storage Conditions | 0-8 °C |

Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Synthesis:

This protocol is a generalized procedure and would require optimization for specific laboratory conditions and desired purity.

Step 1: Monobromination of PEG-11 Diol

-

Dissolve PEG-11 diol in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent (e.g., one equivalent of phosphorus tribromide (PBr3) or hydrobromic acid (HBr)).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting HO-PEG11-Br by column chromatography.

Step 2: Activation of the Terminal Hydroxyl Group

-

Dissolve the purified HO-PEG11-Br in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add a base (e.g., triethylamine or pyridine).

-

Cool the solution to 0 °C and add a slight excess of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).

-

Stir the reaction at 0 °C for a few hours and then at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to obtain the activated intermediate (TsO-PEG11-Br or MsO-PEG11-Br).

Step 3: Azidation

-

Dissolve the activated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add an excess of sodium azide (NaN3).

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

Characterization: The final product should be characterized by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

This compound is a valuable tool for the synthesis of complex biomolecules and drug delivery systems. Its heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.

PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. PROTACs typically consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The properties of the linker, such as its length and composition, are critical for the efficacy of the PROTAC.

This compound can be used as a building block for PROTAC linkers. For example, the azide end can be reacted with an alkyne-functionalized E3 ligase ligand via click chemistry, and the bromo end can be used to alkylate a target protein ligand.

General Workflow for PROTAC Synthesis:

Caption: General workflow for PROTAC synthesis using this compound.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a cytotoxic drug. The antibody directs the drug to cancer cells, minimizing off-target toxicity. The linker plays a crucial role in the stability and efficacy of the ADC.

This compound can be used to conjugate drugs to antibodies. For instance, a drug molecule can be attached to the bromo end of the linker, and the azide end can then be used to attach the drug-linker construct to an antibody that has been functionalized with an alkyne group.

Bioconjugation and Surface Modification

The dual reactivity of this compound makes it suitable for a wide range of bioconjugation applications, including:

-

Labeling of biomolecules: Attaching fluorescent dyes, biotin, or other tags to proteins, peptides, or nucleic acids.

-

Surface modification: Functionalizing nanoparticles, beads, or other surfaces for diagnostic or therapeutic applications.

-

Hydrogel formation: Crosslinking polymers to form hydrogels for drug delivery or tissue engineering.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving this compound. These protocols should be optimized for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of this compound and an alkyne-containing molecule.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

-

Dissolve the alkyne-containing molecule and a slight molar excess of this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate in water.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of copper is typically in the range of 1-5 mol%.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be purified by an appropriate method, such as column chromatography or precipitation.

Nucleophilic Substitution with an Amine

This protocol describes the reaction of the bromo group of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine-containing molecule

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

-

Dissolve the amine-containing molecule and a slight molar excess of this compound in the anhydrous solvent.

-

Add 2-3 equivalents of the non-nucleophilic base to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Safety Information

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly useful heterobifunctional linker for researchers in drug development, bioconjugation, and materials science. Its well-defined structure, combining the specific reactivity of azide and bromo groups with the beneficial properties of a PEG spacer, enables the synthesis of complex and functional molecular constructs. The experimental protocols provided in this guide serve as a starting point for the application of this versatile reagent in a variety of research settings. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity.

References

In-Depth Technical Guide to N3-PEG11-CH2CH2Br for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the purity, stability, and handling of N3-PEG11-CH2CH2Br, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers in bioconjugation, drug delivery, and materials science, this document outlines the key chemical properties, analytical methodologies for purity assessment, and stability data to ensure its effective use in experimental settings.

Chemical Identity and Properties

This compound, with the IUPAC name 1-azido-35-bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane, is a versatile tool in chemical biology and drug development. This linker possesses two distinct reactive moieties: a terminal azide group and a bromoethyl group, separated by a hydrophilic 11-unit PEG spacer. The azide functionality allows for covalent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage.[1] The bromo group serves as a good leaving group for nucleophilic substitution reactions.[1]

The PEG spacer enhances the solubility of the molecule in aqueous media, a critical feature for biological applications.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2098982-00-2 | [1] |

| Molecular Formula | C24H48BrN3O11 | |

| Molecular Weight | 634.56 g/mol | |

| Appearance | Colorless to light yellow viscous liquid | MedchemExpress CoA |

| Purity (LCMS) | ≥ 95% - 99.82% | , MedchemExpress CoA |

| Solubility | Soluble in water, DMSO, DCM, DMF |

Purity and Quality Control

The purity of this compound is critical for reproducible and reliable experimental outcomes. Commercial suppliers typically provide this reagent with a purity of 95% to over 99%.

Table 2: Purity Specifications from Commercial Suppliers

| Supplier | Purity Specification |

| MedchemExpress | 99.82% (batch specific) |

| Sigma-Aldrich | ≥ 95% |

| BroadPharm | 98% |

Analytical Methods for Purity Assessment

The primary methods for determining the purity and confirming the structure of this compound are Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Purity Determination by LCMS

A typical LCMS analysis is performed to separate the main compound from any impurities and to confirm its molecular weight.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 10-100 µg/mL.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient: A typical gradient might run from 5% to 95% Solvent B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 25-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Scan Range: m/z 100-1000.

-

-

Data Analysis: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. The mass spectrum should show a prominent ion corresponding to the [M+H]+ or [M+Na]+ adduct of this compound.

Experimental Protocol: Structural Confirmation by ¹H NMR

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule by analyzing the chemical shifts and integration of the protons.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis: The spectrum should be consistent with the expected structure of this compound, showing characteristic peaks for the ethylene glycol protons, and the protons adjacent to the azide and bromide functional groups. A Certificate of Analysis from MedchemExpress confirms that the ¹H NMR spectrum is consistent with the structure.

Stability and Storage

Proper storage and handling are crucial to maintain the stability and purity of this compound.

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Reference |

| Pure Form | -20°C | 3 years | MedchemExpress CoA |

| 4°C | 2 years | MedchemExpress CoA | |

| In Solvent | -80°C | 6 months | MedchemExpress CoA |

| -20°C | 1 month | MedchemExpress CoA |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage. The azide group is generally stable under most conditions, which is advantageous in multi-step bioconjugation reactions.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Hazard Identification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or with a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

For comprehensive safety information, refer to the full Safety Data Sheet (SDS) provided by the supplier.

Applications and Reaction Pathways

This compound is a bifunctional linker enabling the sequential or orthogonal conjugation of two different molecules.

dot

Caption: Reaction pathways for this compound.

The azide group can be reacted first with an alkyne- or cyclooctyne-containing molecule, followed by the reaction of the bromo group with a nucleophile, or vice versa. The choice of reaction order will depend on the stability of the substrates and intermediates.

Experimental Workflow: General Bioconjugation

dot

Caption: A generalized workflow for a two-step bioconjugation reaction.

This technical guide provides essential information for the effective use of this compound in research. By understanding its properties, purity, and stability, researchers can confidently incorporate this versatile linker into their experimental designs for developing novel bioconjugates and drug delivery systems.

References

An In-Depth Technical Guide to the Reactivity of the Azide Group in N3-PEG11-CH2CH2Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bifunctional linker, N3-PEG11-CH2CH2Br. This molecule incorporates a terminal azide (N3) group and a bromoethyl group, connected by a flexible 11-unit polyethylene glycol (PEG) spacer. The distinct reactivity of each functional group makes this linker a versatile tool in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Reactivity Profile

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups, allowing for sequential or orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial property for biological applications.[1][2]

The two key reactive centers are:

-

The Azide Group (N₃): This functional group is primarily utilized in "click chemistry" reactions, which are known for their high efficiency, specificity, and mild reaction conditions.[3]

-

The Bromoethyl Group (-CH₂CH₂Br): The bromine atom serves as a good leaving group in nucleophilic substitution reactions, enabling conjugation with various nucleophiles.[1][2]

Reactivity of the Azide Group: Click Chemistry

The azide group is a cornerstone of bioorthogonal chemistry, meaning it can react selectively with a partner functional group in a complex biological environment without interfering with native biochemical processes. The most prominent reactions involving the azide group are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its high yields and tolerance of a wide range of functional groups.

Reaction Scheme:

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a terminal alkyne.

Quantitative Data for CuAAC Reactions:

| Parameter | Typical Value | Notes |

| Reaction Time | 30 - 60 minutes | Can vary based on reactants and catalyst system. |

| Temperature | Room Temperature | Mild conditions are a hallmark of click chemistry. |

| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | The PEG linker enhances solubility in aqueous environments. |

| Catalyst | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | A ligand such as THPTA or TBTA is often used to stabilize the Cu(I) state. |

| Yield | High to quantitative | Click chemistry is known for its high efficiency. |

Experimental Protocol: General CuAAC Conjugation to an Alkyne-Modified Biomolecule

This protocol provides a general guideline for the conjugation of this compound to a biomolecule containing a terminal alkyne.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or DMF for dissolving this compound

Procedure:

-

Prepare Reactants:

-

Dissolve the alkyne-modified biomolecule in PBS to the desired concentration.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

-

Catalyst Preparation:

-

In a separate microcentrifuge tube, mix CuSO₄ and THPTA ligand in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

-

-

Reaction Setup:

-

In a reaction tube, combine the alkyne-modified biomolecule solution with the desired molar excess of the this compound stock solution (typically 4 to 10-fold molar excess).

-

Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture (typically 25 equivalents relative to the azide).

-

-

Initiate Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 40 equivalents relative to the azide.

-

Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove unreacted reagents and byproducts.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently without the need for a catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

Reaction Scheme:

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a strained cyclooctyne.

Reactivity of the Bromoethyl Group: Nucleophilic Substitution

The bromoethyl group of this compound is susceptible to nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. This allows for the conjugation of a second molecule containing a nucleophilic functional group, such as a thiol (-SH) or an amine (-NH₂). Thiol groups are particularly effective nucleophiles for this reaction, forming a stable thioether bond.

Reaction Scheme with a Thiol:

Caption: Nucleophilic substitution reaction of the bromoethyl group of this compound with a thiol-containing molecule.

Quantitative Data for Nucleophilic Substitution with Thiols:

| Parameter | Typical Value | Notes |

| pH | 7.0 - 7.5 | In this range, thiol groups are sufficiently nucleophilic to react specifically. |

| Temperature | Room Temperature to 4°C | The reaction can proceed at room temperature or be performed overnight at 4°C. |

| Solvent | Aqueous buffers (e.g., Phosphate, Tris, HEPES) | The choice of buffer should be compatible with the biomolecule of interest. |

| Yield | Generally high | Dependent on the specific thiol and reaction conditions. |

Experimental Protocol: General Conjugation to a Thiol-Containing Protein

This protocol provides a general method for conjugating this compound to a protein with available cysteine residues.

Materials:

-

Thiol-containing protein (e.g., an antibody with reduced interchain disulfides)

-

This compound

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2)

-

DMSO or DMF for dissolving this compound

-

Reducing agent (if necessary, e.g., TCEP or DTT)

-

Quenching reagent (e.g., glutathione or mercaptoethanol)

Procedure:

-

Protein Preparation:

-

If necessary, reduce the disulfide bonds of the protein using a suitable reducing agent like TCEP or DTT according to standard protocols.

-

Remove the excess reducing agent by dialysis or using a desalting column.

-

-

Reaction Setup:

-

Dissolve the thiol-containing protein in the reaction buffer to a concentration of 50-100 µM.

-

Prepare a stock solution of this compound in DMSO or DMF.

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.

-

-

Incubation:

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. It is advisable to perform the reaction in an oxygen-free environment to prevent thiol oxidation.

-

-

Quenching:

-

Add an excess of a low molecular weight thiol, such as glutathione or mercaptoethanol, to quench any unreacted bromoethyl groups.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography or extensive dialysis to remove unreacted linker and quenching reagent.

-

Applications in Drug Development

The dual reactivity of this compound makes it a valuable tool in the synthesis of complex bioconjugates for therapeutic and diagnostic applications.

PROTAC Synthesis Workflow

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI. This compound can serve as the linker connecting the POI-binding ligand and the E3 ligase ligand.

References

The Dual Reactivity of N3-PEG11-CH2CH2Br: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, N3-PEG11-CH2CH2Br, represents a versatile molecular tool in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal azide group and an ethyl bromide moiety separated by a hydrophilic polyethylene glycol (PEG) spacer, allows for sequential or orthogonal conjugation strategies. This guide provides a comprehensive analysis of the reactivity of the ethyl bromide group within this molecule, offering insights into its reaction kinetics, potential side reactions, and practical considerations for its application in research and development.

Core Reactivity of the Ethyl Bromide Group

The ethyl bromide functional group is a primary alkyl halide, and its reactivity is dominated by two competing reaction pathways: nucleophilic substitution (SN2) and elimination (E2). The prevalence of one pathway over the other is dictated by several factors, including the nature of the nucleophile, the solvent system, and the reaction temperature.

Nucleophilic Substitution (SN2) Pathway

The primary carbon of the ethyl bromide group is sterically unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step.

Key Characteristics of the SN2 Reaction for this compound:

-

Kinetics: The reaction rate is dependent on the concentration of both the this compound molecule and the nucleophile (second-order kinetics).[1][2]

-

Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of stereochemistry. However, the ethyl group is achiral.

-

Nucleophile Strength: Stronger nucleophiles lead to faster SN2 reaction rates.[1] Nucleophilicity generally increases with basicity for a given attacking atom and is also influenced by polarizability and solvent effects.

-

Leaving Group Ability: Bromide is a good leaving group, facilitating the SN2 reaction. The reactivity of alkyl halides in SN2 reactions follows the order I > Br > Cl > F.[3]

The azide group on the other end of the PEG linker is a potent nucleophile itself and can participate in "click chemistry" reactions, typically with alkynes.[4] This orthogonality allows for a two-step conjugation strategy where the ethyl bromide is first reacted with a nucleophile on a target molecule, followed by the azide reacting with a second molecule of interest.

Elimination (E2) Pathway

In the presence of a strong, sterically hindered base, the ethyl bromide group can undergo a bimolecular elimination (E2) reaction to form an alkene. This reaction involves the abstraction of a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), with the simultaneous departure of the bromide ion.

Factors Favoring the E2 Reaction:

-

Base Strength: Strong, non-nucleophilic bases (e.g., potassium tert-butoxide) favor elimination over substitution.

-

Solvent: Less polar, aprotic solvents can favor E2 reactions. The use of ethanolic potassium hydroxide is a classic example that promotes elimination.

-

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and lead to an increase in entropy.

For this compound, which is a primary alkyl halide, substitution is generally the major pathway unless a strong, bulky base is used under conditions that specifically promote elimination.

Quantitative Data and Reactivity Trends

Table 1: Relative Rates of SN2 Reactions of Ethyl Bromide with Various Nucleophiles

| Nucleophile | Relative Rate (approximate) | Predominant Reaction Type | Reference |

| RS⁻ (Thiolate) | Very Fast | SN2 | |

| CN⁻ (Cyanide) | Fast | SN2 | |

| I⁻ (Iodide) | Fast | SN2 | |

| N₃⁻ (Azide) | Fast | SN2 | |

| RNH₂ (Amine) | Moderate | SN2 | |

| OH⁻ (Hydroxide) | Moderate | SN2 / E2 | |

| H₂O (Water) | Slow | SN1 (minor) / SN2 | |

| ROH (Alcohol) | Very Slow | SN1 (minor) / SN2 |

Table 2: Influence of Reaction Conditions on Product Distribution for Primary Alkyl Halides

| Condition | Predominant Product(s) | Favored Mechanism | Reference |

| Strong, non-bulky nucleophile (e.g., NaCN) in a polar aprotic solvent (e.g., DMSO) | Substitution | SN2 | |

| Strong, bulky base (e.g., K-tert-butoxide) in a less polar solvent (e.g., THF) | Elimination | E2 | |

| Strong, unhindered base/nucleophile (e.g., NaOH) in aqueous solution at moderate temperature | Substitution | SN2 | |

| Strong, unhindered base/nucleophile (e.g., KOH) in ethanol at elevated temperature | Elimination | E2 |

Intramolecular Reactivity Considerations

The presence of a terminal azide group in the same molecule as the ethyl bromide raises the possibility of an intramolecular reaction. The azide can act as a nucleophile and attack the electrophilic carbon of the ethyl bromide, leading to a cyclized product. While studies have shown that intramolecular cyclizations of alkyl azides can occur, the likelihood of this reaction for this compound depends on the length and flexibility of the PEG linker, which influences the effective molarity of the azide group at the reaction center. For a long and flexible linker like PEG11, the probability of an intermolecular reaction with a target nucleophile is generally higher, especially when the nucleophile is present in a reasonable concentration.

Experimental Protocols

The following are exemplary protocols for evaluating the reactivity of the ethyl bromide group in this compound and for its use in bioconjugation.

Protocol for Evaluating the Reactivity of the Ethyl Bromide Group with a Model Nucleophile

Objective: To determine the rate of reaction of this compound with a model nucleophile (e.g., a thiol-containing compound like glutathione) by monitoring the disappearance of the starting materials or the appearance of the product using LC-MS.

Materials:

-

This compound

-

Glutathione (or other thiol-containing nucleophile)

-

Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Quenching Solution (e.g., 10% formic acid in water)

-

LC-MS system

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of glutathione (e.g., 100 mM in reaction buffer).

-

Equilibrate the reaction buffer to the desired temperature (e.g., 25 °C or 37 °C).

-

Initiate the reaction by adding a small volume of the this compound stock solution to the reaction buffer to achieve a final concentration of, for example, 1 mM.

-

Immediately add the glutathione stock solution to the reaction mixture to a final concentration of, for example, 10 mM.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to an equal volume of the quenching solution.

-

Analyze the quenched samples by LC-MS to determine the concentrations of the starting materials and the product.

-

Plot the concentration of the starting material versus time to determine the reaction rate.

Protocol for Conjugation to a Thiol-Containing Protein

Objective: To conjugate this compound to a protein containing a free cysteine residue.

Materials:

-

Thiol-containing protein (e.g., a monoclonal antibody with a reduced interchain disulfide bond)

-

This compound

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5, degassed)

-

Reducing agent (e.g., TCEP) if necessary to generate free thiols

-

Desalting column

-

Protein concentration assay kit

-

SDS-PAGE analysis materials

Procedure:

-

If necessary, reduce the protein with a suitable reducing agent to generate free thiol groups. Remove the excess reducing agent using a desalting column, exchanging the protein into the reaction buffer.

-

Determine the protein concentration.

-

Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

-

Add a molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37 °C for a specified period (e.g., 1-4 hours) with gentle mixing.

-

Remove the excess, unreacted this compound using a desalting column.

-

Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight due to the attached PEG linker.

-

Further characterization can be performed using techniques like mass spectrometry to determine the degree of labeling.

Visualization of Logical Relationships and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways of the ethyl bromide group and a typical experimental workflow for the synthesis of a PROTAC using an azide- and bromide-functionalized PEG linker.

Caption: Competing SN2 and E2 reaction pathways for the ethyl bromide group.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Conclusion

The ethyl bromide group in this compound provides a versatile handle for conjugation, primarily through the SN2 pathway. By carefully selecting the nucleophile, solvent, and temperature, researchers can effectively control the outcome of the reaction, favoring substitution for the creation of well-defined bioconjugates and targeted therapeutics. The presence of the orthogonal azide functionality further enhances the utility of this linker, enabling modular and efficient synthetic strategies. A thorough understanding of the fundamental reactivity of the ethyl bromide group is paramount for the successful application of this compound in the development of novel and effective scientific tools and therapeutic agents.

References

The Strategic Role of the PEG11 Linker in the Functionality of N3-PEG11-CH2CH2Br: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, N3-PEG11-CH2CH2Br, represents a critical tool in modern drug development, particularly in the construction of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The strategic incorporation of a discrete 11-unit polyethylene glycol (PEG) chain, flanked by an azide and a bromoethyl group, imparts a unique combination of properties that significantly influence the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. This technical guide provides a comprehensive overview of the core functionalities of the PEG11 linker, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functionalities of the this compound Linker

The this compound linker is comprised of three key components, each contributing to its overall functionality:

-

Azide (N3) Group: This functional group is primarily utilized in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and bioorthogonal, allowing for the covalent attachment of the linker to a molecule containing an alkyne group under mild conditions.[1]

-

Bromoethyl (CH2CH2Br) Group: The bromine atom serves as a good leaving group in nucleophilic substitution reactions. This functionality allows for the conjugation of the linker to nucleophilic residues on biomolecules, most commonly the thiol group of a cysteine residue, forming a stable thioether bond.[2][3]

-

PEG11 Linker: The 11-unit polyethylene glycol chain is the central component that dictates many of the physicochemical properties of the final conjugate. Its key roles include:

-

Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the entire molecule, which is particularly beneficial when working with hydrophobic drugs or proteins.[4] This can prevent aggregation and improve the overall handling and formulation of the bioconjugate.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which in turn can reduce renal clearance and extend its plasma half-life.[5] This prolonged circulation time can lead to greater accumulation at the target site.

-

Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.

-

Precise Spatial Control: As a discrete PEG linker, the 11-unit length provides a defined and homogenous spacer between the two conjugated molecules. This precise control over distance is crucial for optimizing the biological activity of complex molecules like PROTACs, where the spatial orientation of the two ligands is critical for the formation of a stable ternary complex.

-

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. While specific data for a PEG11 linker is not always available in comparative studies, the following tables, compiled from various sources, illustrate the general trends observed with varying PEG linker lengths in Antibody-Drug Conjugates (ADCs). These trends provide a strong basis for understanding the expected impact of a PEG11 linker.

Table 1: Impact of PEG Linker Length on ADC Hydrophobicity and Aggregation

| Linker | PEG Units | HIC Retention Time (min) | Aggregation (%) |

| Linker A | 0 | 15.2 | 12.5 |

| Linker B | 4 | 12.8 | 8.1 |

| Linker C (Similar to PEG11) | 12 | 10.5 | 4.3 |

| Linker D | 24 | 8.9 | 2.1 |

Data is representative and compiled from various sources. HIC (Hydrophobic Interaction Chromatography) retention time is inversely proportional to hydrophilicity. Lower aggregation percentages indicate better stability.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker | PEG Units | Clearance (mL/h/kg) | Half-life (t½, hours) |

| Linker A | 0 | 0.52 | 150 |

| Linker B | 4 | 0.45 | 180 |

| Linker C (Similar to PEG11) | 12 | 0.38 | 220 |

| Linker D | 24 | 0.31 | 280 |

Data is representative and compiled from various sources. Lower clearance and longer half-life are generally desirable for increased therapeutic efficacy.

Table 3: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy of ADCs

| Linker | PEG Units | In Vitro IC50 (nM) | In Vivo Tumor Growth Inhibition (%) |

| Linker A | 0 | 1.2 | 65 |

| Linker B | 4 | 1.5 | 75 |

| Linker C (Similar to PEG11) | 12 | 1.8 | 85 |

| Linker D | 24 | 2.5 | 92 |

Data is representative and compiled from various sources. A lower IC50 indicates higher in vitro potency. Higher tumor growth inhibition indicates better in vivo efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound linker.

Protocol for Conjugation of this compound to a Thiol-Containing Molecule (e.g., Cysteine Residue on a Protein)

This protocol describes the nucleophilic substitution reaction between the bromoethyl group of the linker and a thiol.

Materials:

-

Thiol-containing protein (e.g., antibody with an engineered cysteine) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)

-

This compound linker

-

Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.2

Procedure:

-

Protein Reduction (if necessary): If the cysteine residues are in a disulfide bond, they must first be reduced.

-

Dissolve the protein in the reaction buffer.

-

Add a 10-fold molar excess of TCEP.

-

Incubate at room temperature for 1-2 hours.

-

Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

-

-

Linker Preparation:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

To the reduced protein solution, add a 5- to 20-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle stirring.

-

-

Purification:

-

Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

Confirm the conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC, Reversed-Phase (RP)-HPLC, and Mass Spectrometry.

-

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the azide group of the linker (already conjugated to a molecule) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (e.g., Protein-PEG11-N3 from the previous protocol)

-

Alkyne-containing molecule (e.g., a cytotoxic drug with a terminal alkyne)

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

-

Reaction buffer: PBS, pH 7.4

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the alkyne-containing molecule in DMSO.

-

Prepare a stock solution of CuSO4 in water (e.g., 50 mM).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

-

Prepare a stock solution of THPTA in water (e.g., 50 mM).

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (typically at a 1:3 to 1:5 molar ratio).

-

Add the THPTA ligand to the reaction mixture at a final concentration of 1 mM.

-

Add CuSO4 to a final concentration of 0.5 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

-

Purification:

-

Purify the final conjugate using SEC or other appropriate chromatography methods to remove excess reagents and byproducts.

-

-

Characterization:

-

Analyze the final product by SDS-PAGE, HPLC, and Mass Spectrometry to confirm successful conjugation and purity.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships involving the this compound linker.

References

- 1. mdpi.com [mdpi.com]

- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]

- 3. Bromo PEG | BroadPharm [broadpharm.com]

- 4. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes for N3-PEG11-CH2CH2Br in Protein Bioconjugation

References

- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - ProQuest [proquest.com]

- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. confluore.com.cn [confluore.com.cn]

Application Notes and Protocols for N3-PEG11-CH2CH2Br in Copper-Catalyzed Click Chemistry (CuAAC)

For Researchers, Scientists, and Drug Development Professionals